2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound that features a pyrazole ring and a dioxane-dione structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Scientific Research Applications
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione typically involves the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2,2-dimethyl-1,3-dioxane-4,6-dione: Another precursor used in the synthesis.
3(5)-substituted pyrazoles: Compounds with similar pyrazole structures and potential biological activities.
Uniqueness
2,2-dimethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione is unique due to its combination of a pyrazole ring and a dioxane-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(2)21-14(19)12(15(20)22-16)8-11-9-17-18-13(11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZYPREIIQVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(NN=C2)C3=CC=CC=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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